N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide
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Overview
Description
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₀ClN₃OS
Molecular Weight: 267.73 g/mol
Appearance: White to pale yellow crystalline powder
Density: 1.474 g/cm³
Melting Point: 208.0 to 212.0 °C
Boiling Point: 362.0 °C (predicted)
Flash Point: 172.7 °C
Refractive Index: 1.714
CAS Number: 302964-24-5
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
The compound finds applications in various fields:
Chemistry: As an intermediate in drug synthesis (e.g., dasatinib).
Biology: Potentially studied for its biological effects.
Medicine: Investigated for therapeutic properties.
Industry: May have industrial applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, impacting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its structure and potential applications. Similar compounds include other thiazole derivatives, but further exploration is needed to highlight specific differences.
Properties
Molecular Formula |
C24H20ClN3O2S2 |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-14-3-6-16(7-4-14)23(30)26-18-9-10-19-21(12-18)32-24(28-19)31-13-22(29)27-20-11-17(25)8-5-15(20)2/h3-12H,13H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
ADACINOZBXAJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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